5-(Trifluoromethyl)thiophene-2-carbonyl chloride
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Overview
Description
5-(Trifluoromethyl)thiophene-2-carbonyl chloride: is an organofluorine compound that features a thiophene ring substituted with a trifluoromethyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:
5-(Trifluoromethyl)thiophene-2-carboxylic acid+SOCl2→5-(Trifluoromethyl)thiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the thiophene ring towards electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products:
Amides and Esters: Formed from the reaction with amines and alcohols, respectively.
Halogenated Thiophenes: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)thiophene-2-carbonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity .
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity in various chemical reactions .
Comparison with Similar Compounds
2-Thiophenecarbonyl chloride: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Precursor to the carbonyl chloride derivative.
Properties
CAS No. |
679807-08-0 |
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Molecular Formula |
C6H2ClF3OS |
Molecular Weight |
214.59 g/mol |
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF3OS/c7-5(11)3-1-2-4(12-3)6(8,9)10/h1-2H |
InChI Key |
WJRNDAWTZXTVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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